

# Fosalvudine Tidoxil and Related Compounds: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Fosalvudine Tidoxil |           |
| Cat. No.:            | B1673559            | Get Quote |

Disclaimer: This technical guide addresses **Fosalvudine Tidoxil** and the closely related compound, Fozivudine Tidoxil. It is crucial to note that while both are categorized as nucleoside reverse transcriptase inhibitor (NRTI) prodrugs, they are distinct chemical entities with different CAS numbers: 763903-67-9 for **Fosalvudine Tidoxil** and 141790-23-0 for Fozivudine Tidoxil. The majority of publicly available scientific literature, particularly concerning clinical development and efficacy, pertains to Fozivudine Tidoxil. Therefore, this document will primarily focus on Fozivudine Tidoxil, while incorporating the available data on **Fosalvudine Tidoxil**, especially regarding its toxicological profile.

## Introduction to Fosalvudine Tidoxil and Fozivudine Tidoxil

Fosalvudine Tidoxil and Fozivudine Tidoxil represent a class of lipid-conjugated prodrugs of nucleoside reverse transcriptase inhibitors designed to improve the parent drug's pharmacokinetic profile and intracellular delivery. Fozivudine Tidoxil is a thioether lipid conjugate of zidovudine (ZDV), a well-established anti-HIV medication.[1][2] This modification aims to enhance oral bioavailability and cellular uptake, potentially leading to improved efficacy and a more favorable side-effect profile compared to the parent drug.[2] Fosalvudine tidoxil is also an orally active NRTI and a prodrug of Alovudine.[3]

### **Mechanism of Action**



As a nucleoside reverse transcriptase inhibitor prodrug, Fozivudine Tidoxil is metabolized intracellularly to its active triphosphate form. This active metabolite then competes with natural deoxyribonucleotides for incorporation into the growing viral DNA chain by the reverse transcriptase enzyme. The absence of a 3'-hydroxyl group on the incorporated drug molecule results in the termination of DNA chain elongation, thereby inhibiting viral replication.[4][5] One of the key advantages of Fozivudine Tidoxil is its ability to deliver zidovudine monophosphate directly into the cell.[6]



Click to download full resolution via product page

Mechanism of action of Fozivudine Tidoxil.

# Preclinical and Clinical Data Antiviral Activity

In vitro studies have demonstrated the anti-HIV activity of Fozivudine Tidoxil.[1] Further quantitative data from specific preclinical studies is required for a comprehensive summary table.



#### **Pharmacokinetics**

Phase I and II clinical trials have provided valuable pharmacokinetic data for Fozivudine Tidoxil.

Table 1: Pharmacokinetic Parameters of Fozivudine Tidoxil from a Phase I Dose-Escalating Trial[2]

| Parameter                            | Value (Normalized to 100 mg dose) |
|--------------------------------------|-----------------------------------|
| Time to Measurable Concentration     | 2 to 4 hours                      |
| Time to Maximum Concentration (Tmax) | 4 to 8 hours                      |
| Maximum Concentration (Cmax)         | 1.13 mg/L                         |
| Area Under the Curve (AUC)           | 8.6 mg x h/L                      |
| Half-life (t1/2)                     | 3.78 hours                        |

A Phase II trial further confirmed that the plasma half-life of Fozivudine Tidoxil is significantly longer than that of its parent drug, ZDV, which supports the potential for once-daily dosing.[1]

### **Clinical Efficacy and Safety**

A multicenter, randomized, double-blind, placebo-controlled Phase II trial evaluated the efficacy and safety of Fozivudine Tidoxil monotherapy in 72 treatment-naive HIV-infected patients over 4 weeks.[1]

Table 2: Efficacy of Fozivudine Tidoxil in a Phase II Clinical Trial[1]



| Dosage Group       | Mean Change in HIV Viral Load (log10) |
|--------------------|---------------------------------------|
| 200 mg daily       | No significant change                 |
| 400 mg daily       | Decrease                              |
| 200 mg twice daily | Decrease                              |
| 800 mg daily       | Decrease                              |
| 400 mg twice daily | Decrease                              |
| 600 mg twice daily | -0.67                                 |

Overall, Fozivudine Tidoxil was well-tolerated across all dosage groups. Only one patient discontinued the treatment due to a moderate increase in aminotransaminase activity.[1] A Phase I trial also demonstrated excellent tolerance with single doses up to 1800 mg.[2]

## Toxicology: Mitochondrial Toxicity of Fosalvudine Tidoxil

A study in rats investigated the potential for mitochondrial toxicity of **Fosalvudine Tidoxil**. The results indicated that oral administration of **Fosalvudine Tidoxil** at doses of 15-100 mg/kg/day for 8 weeks induced significant mitochondrial DNA (mtDNA) depletion in the liver.[3]

Table 3: Hepatic Mitochondrial DNA Depletion in Rats Treated with Fosalvudine Tidoxil[3]

| Dosage Group | Mean Hepatic mtDNA (% of control) |
|--------------|-----------------------------------|
| 15 mg/kg     | 62%                               |
| 40 mg/kg     | 64%                               |
| 100 mg/kg    | 47%                               |

These findings highlight a potential safety concern for **Fosalvudine Tidoxil** that warrants further investigation.

### **Experimental Protocols**



## Phase II Clinical Trial Methodology for Fozivudine Tidoxil[1]

- Study Design: Multicenter, randomized, double-blind, placebo-controlled trial.
- Participants: 72 HIV-infected patients with no prior antiretroviral therapy.
- Randomization: In each dosage group, 12 patients were randomized in a 10:2 ratio to receive either Fozivudine Tidoxil or a placebo.
- Dosage Groups: 200 mg daily, 400 mg daily, 200 mg twice daily, 800 mg daily, 400 mg twice daily, and 600 mg twice daily.
- · Treatment Duration: 4 weeks.
- Primary Endpoints: Safety and efficacy (change in HIV viral load).
- Pharmacokinetic Sampling: Blood samples were collected at predefined time points to determine plasma concentrations of Fozivudine Tidoxil and ZDV.





Click to download full resolution via product page

Simplified workflow of the Phase II clinical trial for Fozivudine Tidoxil.

### **Synthesis and Formulation**

Fozivudine Tidoxil is a thioether lipid-zidovudine (ZDV) conjugate.[1] For oral administration in clinical trials, it has been formulated in capsule and tablet forms.[2] Detailed information on the chemical synthesis and specific formulations are proprietary and not extensively detailed in the public literature.



### Conclusion

Fozivudine Tidoxil is a promising orally active NRTI prodrug of zidovudine with a favorable pharmacokinetic profile that allows for less frequent dosing compared to its parent drug. Clinical studies have demonstrated its potential efficacy in reducing HIV viral load with good tolerability. However, the related compound, **Fosalvudine Tidoxil**, has been associated with mitochondrial toxicity in preclinical studies, which underscores the importance of careful toxicological evaluation of this class of compounds. Further research is needed to fully elucidate the therapeutic potential and long-term safety of these novel NRTI prodrugs.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. chemexpress.cn [chemexpress.cn]
- 2. labshake.com [labshake.com]
- 3. medkoo.com [medkoo.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Phase I/II trial with fozivudine tidoxil (BM 21.1290): a 7 day randomized, placebocontrolled dose-escalating trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aablocks.com [aablocks.com]
- To cite this document: BenchChem. [Fosalvudine Tidoxil and Related Compounds: A
  Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b1673559#fosalvudine-tidoxil-as-a-nucleoside-reverse-transcriptase-inhibitor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com